![molecular formula C15H16F2N6O2 B2968392 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174869-32-9](/img/structure/B2968392.png)
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound known for its potential in various scientific and industrial applications. Its complex structure, featuring a difluoromethyl group, a pyrazol ring, and a triazolo[1,5-a]pyrimidine scaffold, makes it a subject of interest in medicinal and chemical research.
Aplicaciones Científicas De Investigación
The compound has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and material science research.
Biology: : Functions as a probe in biochemical assays and molecular biology studies.
Medicine: : Potential therapeutic agent, particularly in targeting specific pathways in disease models.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions:
Step 1: : Formation of the triazolo[1,5-a]pyrimidine core. This usually involves the cyclization of suitable starting materials under acidic or basic conditions.
Step 2: : Introduction of the difluoromethyl group via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Step 3: : Attachment of the pyrazol ring through coupling reactions, such as Suzuki or Stille couplings, utilizing palladium catalysts.
Step 4: : Final condensation with propanoic acid under mild heating conditions to form the complete structure.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness:
Batch Process: : Involves careful control of reaction conditions in large reactors, ensuring consistency and quality.
Flow Chemistry: : Continuous flow reactors can be employed for certain steps to enhance reaction rates and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the pyrazol or propanoic acid moieties.
Reduction: : Reduction reactions can modify the triazolo[1,5-a]pyrimidine core or the difluoromethyl group.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: : Modified structures with additional ketone or aldehyde functionalities.
Reduction: : Compounds with altered triazolo[1,5-a]pyrimidine or difluoromethyl groups.
Substitution: : Diverse derivatives with potential increased activity or stability.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or activating their function.
Pathways: : Interference with key biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid derivatives: : Differ in functional groups attached to the core structure.
Other triazolo[1,5-a]pyrimidine compounds: : Similar core structure but different substituents, affecting their chemical and biological properties.
Pyrazolyl derivatives: : Compounds featuring a pyrazol ring but different scaffolds, resulting in varied applications.
Uniqueness
Structural Diversity: : The combination of difluoromethyl, pyrazol, and triazolo[1,5-a]pyrimidine motifs makes this compound uniquely versatile.
Activity Profile: : Distinct binding affinity and activity in biochemical assays set it apart from structurally similar compounds.
And there you have it, a deep dive into the intriguing world of this compound. Got more scientific curiosities to explore?
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N6O2/c1-3-22-8(2)9(7-18-22)10-6-11(14(16)17)23-15(19-10)20-12(21-23)4-5-13(24)25/h6-7,14H,3-5H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUESTZFVISYRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
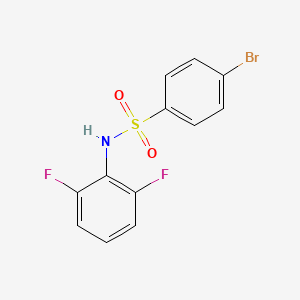
![3-benzyl-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2968312.png)
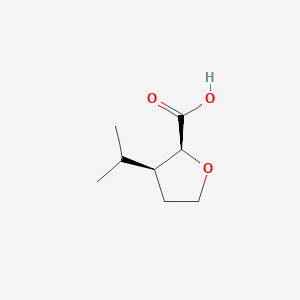
![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)
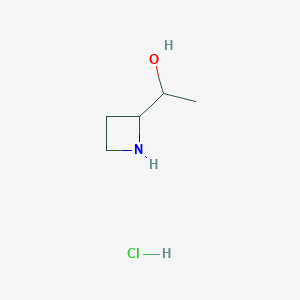
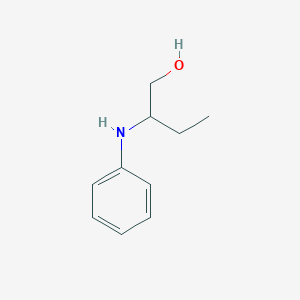
![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
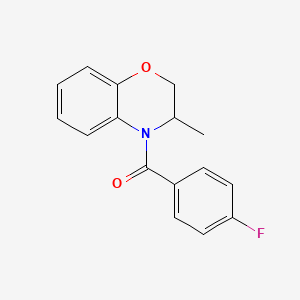
![2-(4-bromo-2-formylphenoxy)-N-[2-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2968324.png)
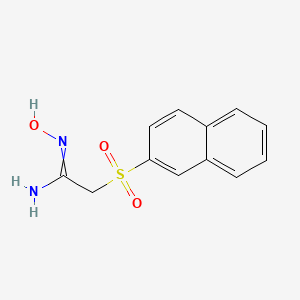
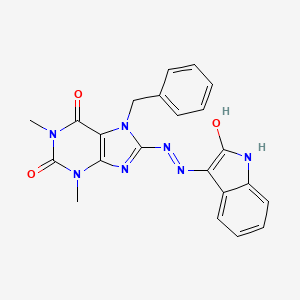
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)
